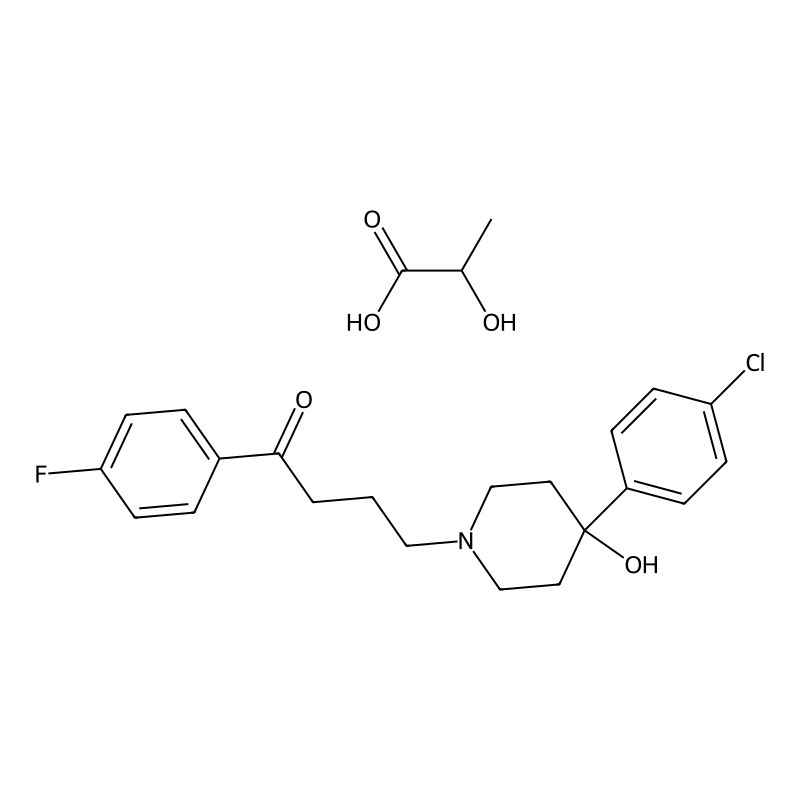Haloperidol lactate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Haloperidol lactate is a salt form of haloperidol, a potent first-generation antipsychotic medication primarily used to manage psychotic disorders, including schizophrenia and acute psychosis. Haloperidol exerts its therapeutic effects mainly through antagonism of dopamine D2 receptors in the brain, particularly in the mesolimbic and mesocortical pathways. This compound is characterized by its chemical formula and has an average molecular weight of approximately 465.95 g/mol .
- Oxidative N-dealkylation: This process transforms haloperidol into various metabolites, including reduced haloperidol and haloperidol glucuronide.
- Glucuronidation: This is the major pathway, accounting for about 50-60% of haloperidol's biotransformation, leading to water-soluble metabolites that are excreted in urine.
- Reduction: The butyrophenone carbonyl group can be reduced to form hydroxyhaloperidol .
Haloperidol lactate exhibits significant biological activity primarily through its action on neurotransmitter receptors:
- Dopamine D2 Receptor Antagonism: This is the primary mechanism by which haloperidol alleviates symptoms of psychosis. Effective blockade occurs when approximately 72% of these receptors are inhibited.
- Other Receptor Interactions: Haloperidol also interacts with noradrenergic, cholinergic, and histaminergic receptors, although with lesser affinity. These interactions can lead to various side effects, including extrapyramidal symptoms and sedation .
The synthesis of haloperidol lactate typically involves the following steps:
- Formation of Haloperidol: The synthesis begins with the preparation of haloperidol through a series of reactions involving p-chlorobenzyl chloride and p-fluorobenzoyl chloride.
- Lactate Salt Formation: Haloperidol is then reacted with lactic acid to form haloperidol lactate. This step may involve adjusting pH and ensuring proper conditions for salt formation .
Haloperidol lactate is utilized in various clinical settings:
- Psychiatric Disorders: It is primarily indicated for treating schizophrenia, acute psychosis, and Tourette syndrome.
- Behavioral Management: Off-label uses include managing severe behavioral disturbances in conditions like Huntington's disease.
- Intramuscular Administration: The lactate form allows for intramuscular injection, providing rapid onset of action in acute settings .
Haloperidol lactate interacts with several drugs, which can influence its pharmacokinetics and therapeutic effects:
- CYP3A4 and CYP2D6 Inhibitors: Co-administration with inhibitors such as ketoconazole or paroxetine can increase plasma concentrations of haloperidol, raising the risk of adverse effects like QT prolongation.
- Antiparkinson Agents: Haloperidol may impair the effects of dopaminergic medications like levodopa, necessitating careful management when used together .
- Electrolyte Imbalance: Caution is advised when combined with medications that can cause electrolyte disturbances, as this may increase the risk of cardiovascular side effects .
Haloperidol belongs to a class of medications known as butyrophenones. Here are some similar compounds for comparison:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Chlorpromazine | Dopamine receptor antagonist | Lower potency; more sedation; broader receptor activity |
| Fluphenazine | Dopamine receptor antagonist | Long-acting formulation available |
| Zuclopenthixol | Dopamine receptor antagonist | Less extrapyramidal symptoms compared to haloperidol |
| Pimozide | Dopamine receptor antagonist | Primarily used for Tourette syndrome |








